ethyl N-(3-pyridinylcarbonyl)methionylglycinate
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Overview
Description
Ethyl N-(3-pyridinylcarbonyl)methionylglycinate, also known as EPMG, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of biomedical research. EPMG is a derivative of methionine, an essential amino acid that plays a crucial role in protein synthesis and metabolism. In
Mechanism of Action
The mechanism of action of ethyl N-(3-pyridinylcarbonyl)methionylglycinate is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation. The neuroprotective effects of this compound may be due to its ability to inhibit the production of reactive oxygen species (ROS) and to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. The anticancer properties of this compound may be due to its ability to induce apoptosis, inhibit angiogenesis, and inhibit the proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to increase the levels of glutathione, an antioxidant that plays a crucial role in protecting cells from oxidative damage. This compound has also been shown to decrease the levels of malondialdehyde, a marker of oxidative stress. Additionally, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
Ethyl N-(3-pyridinylcarbonyl)methionylglycinate has several advantages for lab experiments. This compound is a synthetic compound, which means that it can be easily synthesized in large quantities. This compound is also stable and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. This compound is a relatively new compound, and its effects on human health are not fully understood. Additionally, this compound may have some toxic effects at high doses, which could limit its use in lab experiments.
Future Directions
There are several future directions for the research on ethyl N-(3-pyridinylcarbonyl)methionylglycinate. One potential direction is to explore the potential of this compound as a treatment for inflammatory diseases such as arthritis. Another potential direction is to investigate the neuroprotective effects of this compound in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to understand the mechanism of action of this compound and to identify potential targets for its therapeutic use.
Synthesis Methods
Ethyl N-(3-pyridinylcarbonyl)methionylglycinate is synthesized through a multistep process, starting with the protection of the carboxylic acid group of methionine with a tert-butyloxycarbonyl (Boc) group. The amino group of methionine is then protected with a benzyloxycarbonyl (Z) group. The protected methionine is then reacted with glycine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the dipeptide Boc-Met-Gly-Z. The pyridinecarboxylic acid is then coupled with the dipeptide in the presence of DCC and 1-hydroxybenzotriazole (HOBt) to form this compound. The final product is then deprotected to obtain this compound.
Scientific Research Applications
Ethyl N-(3-pyridinylcarbonyl)methionylglycinate has been used in various scientific research studies due to its potential applications in the field of biomedicine. This compound has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. This compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to have anticancer properties, making it a potential candidate for the development of anticancer drugs.
properties
IUPAC Name |
ethyl 2-[[4-methylsulfanyl-2-(pyridine-3-carbonylamino)butanoyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-3-22-13(19)10-17-15(21)12(6-8-23-2)18-14(20)11-5-4-7-16-9-11/h4-5,7,9,12H,3,6,8,10H2,1-2H3,(H,17,21)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJJZGGDHBVHLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(CCSC)NC(=O)C1=CN=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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